2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide is a useful research compound. Its molecular formula is C25H19ClN4O3S2 and its molecular weight is 523.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Approaches and Structural Analysis
Research has explored synthetic routes for creating fused thiazolo[3,2-a]pyrimidinones and related derivatives, utilizing N-aryl-2-chloroacetamides as electrophilic building blocks. These methods involve the formation of complex heterocyclic systems, including the targeted compound, through the elimination of by-products and have been confirmed through analytical, spectral studies, and single-crystal X-ray data (B. Janardhan, B. Srinivas, B. Rajitha, Á. Péter, 2014).
Antiviral and Antimicrobial Applications
Derivatives of pyrimido[1,2-c][1,3]benzothiazin, closely related to the mentioned compound, have been investigated for their potent anti-HIV properties. Structural modifications, particularly at specific positions of the heterocyclic core, have led to significant improvements in anti-HIV activity, underscoring the potential of these compounds in antiretroviral therapy (T. Mizuhara, S. Oishi, H. Ohno, Kazuya Shimura, M. Matsuoka, N. Fujii, 2012).
Antioxidant Properties
Studies on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have revealed that these compounds exhibit moderate to significant radical scavenging activity. This indicates their potential utility in combating oxidative stress and suggests a pathway for the development of new antioxidant agents (Matloob Ahmad, H. Siddiqui, J. Gardiner, M. Parvez, Sana Aslam, 2012).
Antitumor and Anticancer Efficacy
The antitumor activity of new derivatives based on the 2-(4-aminophenyl)benzothiazole structure, including compounds bearing different heterocyclic rings, has been evaluated against a variety of human tumor cell lines. Some derivatives have shown considerable activity, highlighting the therapeutic potential of these molecules in oncology (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Novel Structural Analogs for Drug Development
The synthesis and evaluation of various heterocyclic compounds, including pyrimido benzothiazole derivatives and their Schiff’s bases, have been explored for antibacterial and anti-inflammatory properties. Such research underscores the potential of these compounds as leads for the development of new therapeutic agents (Mayura Kale and Deepak Mene, 2013).
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle regulatory pathway . This disruption prevents cells from entering the S phase, where DNA replication occurs, leading to cell cycle arrest . This can have downstream effects on pathways related to cell proliferation and survival .
Pharmacokinetics
These properties can influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s inhibition of CDK2 results in significant alterations in cell cycle progression . It also induces apoptosis within HCT cells . These effects contribute to its cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 .
Propriétés
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3S2/c26-18-12-10-17(11-13-18)15-30-21-9-5-4-8-20(21)24-22(35(30,32)33)14-27-25(29-24)34-16-23(31)28-19-6-2-1-3-7-19/h1-14H,15-16H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCISSUDVAFMSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.